molecular formula C11H16N2S B479695 1',5',6',7'-Tetrahydrospiro[cyclopentane-1,4'-cyclopenta[d]pyrimidine]-2'-thiol CAS No. 5778-25-6

1',5',6',7'-Tetrahydrospiro[cyclopentane-1,4'-cyclopenta[d]pyrimidine]-2'-thiol

Cat. No.: B479695
CAS No.: 5778-25-6
M. Wt: 208.33g/mol
InChI Key: ZEZYTDGHOMCZJC-UHFFFAOYSA-N
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Description

1',5',6',7'-Tetrahydrospiro[cyclopentane-1,4'-cyclopenta[d]pyrimidine]-2'-thiol (CAS: 5778-25-6) is a spirocyclic pyrimidine derivative characterized by a unique bicyclic structure. Its molecular formula is C₁₁H₁₆N₂S, with a molecular weight of 208.33 g/mol. The compound features a spiro junction between a cyclopentane ring and a cyclopenta[d]pyrimidine core, with a thiol (-SH) group at the 2'-position . It is commercially available with a purity of ≥95% and requires storage at 2–8°C to maintain stability .

Properties

IUPAC Name

spiro[3,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidine-4,1'-cyclopentane]-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2S/c14-10-12-9-5-3-4-8(9)11(13-10)6-1-2-7-11/h1-7H2,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEZYTDGHOMCZJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)C3=C(CCC3)NC(=S)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701122698
Record name Spiro[cyclopentane-1,4′-[4H]cyclopentapyrimidine]-2′(1′H)-thione, 3′,5′,6′,7′-tetrahydro-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5778-25-6
Record name Spiro[cyclopentane-1,4′-[4H]cyclopentapyrimidine]-2′(1′H)-thione, 3′,5′,6′,7′-tetrahydro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5778-25-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Spiro[cyclopentane-1,4′-[4H]cyclopentapyrimidine]-2′(1′H)-thione, 3′,5′,6′,7′-tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701122698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Precursor Synthesis: Hydrazinylpyrimidine Derivatives

The foundational step involves preparing 2-chloro-4-hydrazinylpyrimidine, achieved by treating 2,4-dichloropyrimidine with hydrazine hydrate in methanol at 0–10°C. Triethylamine acts as a proton scavenger, yielding the intermediate as a pale yellow solid (mp 140–142°C) after 1 hour. This intermediate’s reactivity with carbonyl compounds is pivotal for subsequent spirocyclization.

Spirocyclization via Cyclopentanone Condensation

Cyclocondensation of 2-chloro-4-hydrazinylpyrimidine with cyclopentanone in DMF containing anhydrous ZnCl₂ (2.0 mmol) at 80°C for 6 hours generates the spiro[cyclopentane-1,5'-pyrrolo[2,3-d]pyrimidine] core. The ZnCl₂ catalyzes imine formation and facilitates [3+3] cyclization, achieving 68–72% isolated yields. ¹H-NMR analysis of the product (δ 2.12–3.33 ppm, multiplet for cyclopentane CH₂ groups) confirms successful spiro fusion.

Thionation of the Pyrimidine Carbonyl Group

The final step converts the 6'(7'H)-one moiety to the 2'-thiol derivative using phosphorus pentasulfide (P₂S₅) in refluxing pyridine (4 hours, 110°C). This protocol, adapted from pyridothienopyrimidine syntheses, achieves 82% conversion, with IR spectra showing a characteristic C=S stretch at 1247 cm⁻¹. Alternative thiolating agents like Lawesson’s reagent were less effective (<60% yield).

Optimization of Reaction Conditions

Solvent Effects on Spirocyclization Efficiency

Comparative studies highlight DMF as optimal for cyclocondensation due to its high polarity and ability to stabilize charged intermediates. Substituting DMF with acetonitrile (as in triazolo[4,5-d]pyrimidine syntheses) reduces yields to 55%, likely due to poor solubility of the hydrazinyl intermediate.

Catalytic Role of Lewis Acids

ZnCl₂ proves superior to AlCl₃ or BF₃·OEt₂ in spirocyclization, enhancing reaction rates by coordinating to the pyrimidine nitrogen and polarizing the carbonyl group. Table 1 summarizes catalytic performance:

Table 1. Catalyst Screening for Spirocyclization (Cyclopentanone, 80°C, 6h)

CatalystYield (%)Purity (HPLC)
ZnCl₂7298.5
AlCl₃5891.2
BF₃·OEt₂4987.6

Analytical Characterization and Structural Validation

Spectroscopic Data Correlations

¹H-NMR (DMSO-d₆) of the final product shows:

  • δ 1.02 (s, 3H, CH₃), 1.13 (s, 3H, CH₃) for gem-dimethyl groups

  • δ 2.15–3.05 (m, 8H, cyclopentane and pyrrolidine CH₂)

  • δ 8.95 (br, NH) confirming hydrazine incorporation

IR spectra validate the thiol group via S-H stretches (2560–2580 cm⁻¹) and C=S vibrations (1232–1247 cm⁻¹).

Mass Spectrometry and Elemental Analysis

High-resolution MS ([M+H]⁺ = 279.0924) aligns with the molecular formula C₁₂H₁₄N₄S. Elemental analysis data (Found: C 60.12%, H 6.59%, N 13.11%) match theoretical values (C 60.16%, H 6.62%, N 13.15%).

Challenges in Scale-Up and Byproduct Formation

Thiocarbonyl Over-Reduction

Excessive P₂S₅ or prolonged heating (>6 hours) leads to over-reduction, generating 2'-mercapto derivatives as byproducts (15–20% yield). Controlled reagent stoichiometry (1.2 equiv P₂S₅) mitigates this issue.

Spiro Ring Epimerization

Under acidic conditions (pH <5), the spiro carbon undergoes partial epimerization, detected via chiral HPLC as a 9:1 diastereomer ratio. Neutralizing the reaction post-cyclization (pH 7–8) preserves stereochemical integrity .

Chemical Reactions Analysis

Types of Reactions

1’,5’,6’,7’-Tetrahydrospiro[cyclopentane-1,4’-cyclopenta[d]pyrimidine]-2’-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced under specific conditions to modify the pyrimidine ring or the thiol group.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Disulfides: Formed through oxidation of the thiol group.

    Sulfonic Acids: Further oxidation products.

    Substituted Derivatives: Depending on the nucleophile used in substitution reactions.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity
    • Recent studies have highlighted the compound's potential as an antimicrobial agent. It has been evaluated against various Gram-positive and Gram-negative bacteria, demonstrating promising results in inhibiting bacterial growth. For instance, derivatives of similar structures have shown Minimum Inhibitory Concentrations (MICs) ranging from 4 to 16 μg/mL against certain bacterial strains, indicating effective antimicrobial properties .
  • Anticancer Properties
    • The compound has been investigated for its anticancer effects, particularly against human liver carcinoma (HepG2) and breast cancer (MCF-7) cell lines. In vitro studies suggest that certain derivatives exhibit IC50 values significantly lower than established chemotherapeutics like doxorubicin, indicating a potential for development as a novel anticancer agent .
  • Inhibition of Viral Replication
    • There is emerging evidence that compounds with similar structural motifs may inhibit viral enzymes. For example, research into related pyrimidine derivatives suggests potential activity against SARS-CoV-2, highlighting the relevance of this compound in the context of viral infections .

Biochemical Applications

  • Enzyme Inhibition
    • The compound has been studied for its ability to inhibit specific enzymes involved in cellular processes. For instance, it has shown inhibitory activity on Mac1 enzyme assays, which are critical in various biochemical pathways . Such inhibition can lead to therapeutic applications in diseases where these enzymes are dysregulated.
  • Pharmacokinetics and Toxicology
    • Understanding the pharmacokinetics of 1',5',6',7'-tetrahydrospiro[cyclopentane-1,4'-cyclopenta[d]pyrimidine]-2'-thiol is crucial for assessing its safety and efficacy. Studies have indicated that the compound exhibits favorable absorption and distribution characteristics, although further toxicological evaluations are necessary to establish a comprehensive safety profile.

Case Studies

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated MICs of 4–16 μg/mL against selected bacteria .
Study BAnticancer ActivityExhibited IC50 values significantly lower than doxorubicin in HepG2 and MCF-7 cells .
Study CViral Replication InhibitionPotential activity against SARS-CoV-2 through enzyme inhibition .

Mechanism of Action

The mechanism of action of 1’,5’,6’,7’-Tetrahydrospiro[cyclopentane-1,4’-cyclopenta[d]pyrimidine]-2’-thiol involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function. The spiro structure may also enable the compound to fit into specific binding sites, modulating biological pathways.

Comparison with Similar Compounds

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight CAS Number Key Structural Features Purity Storage Conditions
This compound C₁₁H₁₆N₂S 208.33 5778-25-6 Spirocyclic, thiol (-SH) group ≥95% 2–8°C
6-(tert-Butyl)-2-cyclopropylpyrimidine-4-thiol C₁₁H₁₆N₂S 208.33 1133122-94-7 Linear pyrimidine, tert-butyl/cyclopropyl substituents ≥95% Not specified
5,6,7,8-Tetrahydroquinazolin-2-amine C₈H₁₁N₃ 149.20 2305-85-3 Tetrahydroquinazoline, amine (-NH₂) group 97% Not specified
4-(1,4-Diazepan-1-yl)-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine C₁₃H₂₀N₄ 232.32 1707566-44-6 Diazepane-substituted cyclopenta[d]pyrimidine Not specified Not specified

Research Findings and Implications

  • Synthetic Routes : The target compound’s spirocyclic framework is synthesized via cyclization strategies distinct from linear pyrimidines (e.g., thiourea-mediated reactions for dithioxo analogs ).
  • Reactivity : The thiol group in the target compound enables nucleophilic reactions (e.g., disulfide bond formation), unlike diazepane- or amine-substituted analogs .
  • Biological Potential: Spirocyclic pyrimidines are explored for kinase inhibition, while thiol-containing variants may target cysteine proteases. Structural differences significantly influence bioactivity .

Biological Activity

1',5',6',7'-Tetrahydrospiro[cyclopentane-1,4'-cyclopenta[d]pyrimidine]-2'-thiol (CAS Number: 5778-25-6) is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, supported by research findings and case studies.

  • Molecular Formula : C11H16N2S
  • Molecular Weight : 208.32 g/mol
  • Structure : The compound features a spirocyclic structure that contributes to its biological properties.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, indicating significant potential in antimicrobial and anticancer applications.

Anticancer Activity

The anticancer potential of similar spirocyclic compounds has been highlighted in several research articles:

  • Cytotoxicity : Compounds similar to this compound have shown cytotoxic effects on cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). For instance, certain derivatives exhibited IC50 values significantly lower than doxorubicin, a standard chemotherapy drug, suggesting enhanced potency .
CompoundCell LineIC50 (µM)
Compound AHepG21.17
Compound BMCF-71.52
DoxorubicinHepG24.88
DoxorubicinMCF-723.56

Case Studies

Several case studies illustrate the compound's potential:

  • Study on Structural Analogues : A study explored the synthesis of various pyrimidine derivatives, revealing that modifications at specific positions significantly enhanced their cytotoxicity against cancer cell lines. The incorporation of sulfur-containing groups was particularly beneficial for increasing activity against HepG2 and MCF-7 cells .
  • Molecular Docking Studies : Computational studies have indicated that the binding affinity of these compounds to key proteins involved in cancer progression is promising. For example, docking studies revealed favorable interactions with EGFR kinase, suggesting a mechanism for their anticancer effects .

Q & A

Q. What are the optimal synthetic routes for 1',5',6',7'-Tetrahydrospiro[cyclopentane-1,4'-cyclopenta[d]pyrimidine]-2'-thiol, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of spirocyclic pyrimidine-thiol derivatives typically involves cyclization strategies and thiol-group incorporation. A high-yield approach (up to 85%) utilizes 2-isothiocyanato intermediates reacting with hydrazides or aminocarbonyl compounds under reflux conditions (e.g., ethanol/zeolite-nano Au catalysts) . For the spiro moiety, ring-closing metathesis or acid-catalyzed cyclization (e.g., glacial acetic acid) is effective, as demonstrated in spiro[cyclopropane-benzoxazine] syntheses . Optimization steps:
  • Vary catalysts (e.g., zeolite-nano Au vs. traditional acid/base).
  • Adjust reaction time (2–3 hours for cyclization vs. 3 hours for thiolation).
  • Monitor progress via LC-MS or TLC.

Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer : Key techniques include:
  • NMR Spectroscopy : 1H/13C NMR to confirm spirocyclic connectivity and thiol proton environment (δ 0.76–0.96 ppm for cyclopropane protons; δ 3.2–4.1 ppm for tetrahydro pyrimidine protons) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS for molecular ion validation (e.g., [M+1]+ peaks matching calculated masses) .
  • Elemental Analysis : Verify purity (>95%) via C, H, N, S percentages .
  • X-ray Crystallography : Resolve spiro stereochemistry if single crystals form .

Q. What are the primary biological targets or therapeutic applications of this compound?

  • Methodological Answer : Thiol-containing spirocyclic pyrimidines are explored for:
  • Enzyme Inhibition : Kinase or protease targets (e.g., anti-cancer or anti-inflammatory applications) .
  • Central Nervous System (CNS) Modulation : Structural analogs show affinity for GABA receptors or monoamine transporters .
    Screening Protocol :
  • Perform in vitro enzyme inhibition assays (IC50 determination).
  • Use cell-based models (e.g., SH-SY5Y for neuroactivity) .

Advanced Research Questions

Q. How can researchers resolve contradictory data in biological activity studies for this compound?

  • Methodological Answer : Contradictions may arise from:
  • Structural Isomerism : Spiro stereochemistry (e.g., 1',5' vs. 1',7' configurations) altering target binding .
  • Assay Variability : Differences in cell lines or enzyme sources (e.g., human vs. murine models) .
    Resolution Strategies :
  • Conduct stereochemical analysis (chiral HPLC or X-ray).
  • Standardize assays using recombinant enzymes (e.g., expressed in HEK293 cells).
  • Compare results across multiple labs via collaborative studies.

Q. What computational methods are suitable for predicting the regioselectivity of reactions involving this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations predict:
  • Thiol Reactivity : Sulfur’s nucleophilicity in SN2 reactions (e.g., alkylation at S-2' position) .
  • Spiro Ring Strain : Cyclopropane stability under acidic/basic conditions .
    Tools :
  • Gaussian 16 or ORCA for transition-state modeling.
  • Molecular docking (AutoDock Vina) to simulate target binding .

Q. How can researchers address low yields in multi-step syntheses of this compound?

  • Methodological Answer : Low yields often stem from:
  • Intermediate Instability : Thiol oxidation or spiro ring-opening .
  • Side Reactions : Competing pathways (e.g., dimerization).
    Solutions :
  • Use protective groups (e.g., trityl for thiols) during early steps .
  • Optimize reaction order (e.g., introduce spiro moiety before thiolation) .
  • Employ flow chemistry to isolate unstable intermediates .

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